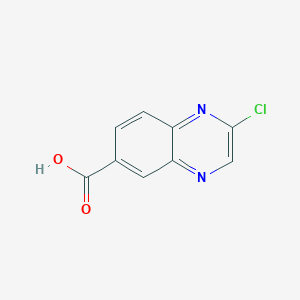

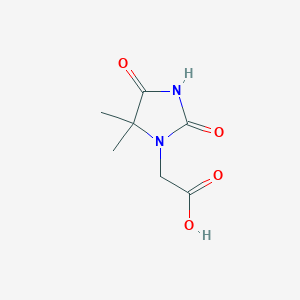

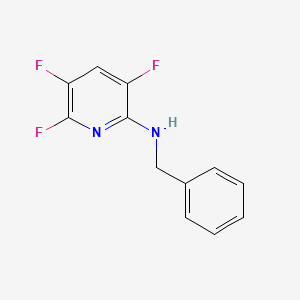

![molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9](/img/structure/B1321592.png)

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative within the broader class of pyrrolo[2,3-d]pyrimidin-4-amines, which have been the subject of various studies due to their potential pharmacological properties. These compounds have been explored for their kinase inhibitory activity, particularly in the context of treating diseases such as psoriasis . The structural variations of these compounds, including different substituents, have been synthesized and analyzed to understand their chemical behavior and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-amines has been achieved through different methods. One approach involves the use of phosphorus pentoxide in organic synthesis, where N-aryl derivatives of the compound were prepared with varying yields by treating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mixture of phosphorus pentoxide and appropriate amine hydrochlorides . Another method described the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine through a coupling reaction, which yielded products characterized by spectral analyses . These methods highlight the versatility in synthesizing pyrrolo[2,3-d]pyrimidin-4-amines and the potential for creating a wide range of derivatives, including the N-Hexyl variant.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amines has been elucidated using various spectroscopic techniques. For instance, NMR data of N-substituted derivatives have been assigned based on 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, the complete crystal structure of a related compound, N-(3,4-Dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was established by single-crystal X-ray diffraction, providing insights into the solid-state configuration that could be relevant for understanding the biological mechanism of action . These analyses are crucial for the rational design of new inhibitors and for predicting the biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of pyrrolo[2,3-d]pyrimidin-4-amines has been explored in various chemical reactions. For example, the synthesis of new 2-aryl derivatives was achieved through cyclocondensation reactions, demonstrating the compounds' ability to undergo ring closure and form stable heterocyclic structures . The chemical reactions involved in the synthesis and modification of these compounds are essential for developing new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4-amines are influenced by their molecular structure and substituents. While specific data on N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not provided, the properties of related compounds have been characterized. For instance, the solubility in organic solvents, melting points, and stability can be inferred from spectral data and synthesis conditions . These properties are critical for the compound's application in drug development, as they affect bioavailability, distribution, metabolism, and excretion.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrimidine family, and compounds within this family, including pyrrolo[2,3-d]pyrimidines, are often utilized in the synthesis of various chemical compounds. For instance, hybrid catalysts are used in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are essential for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). Additionally, pyrimidine derivatives are used as recognition units in the synthesis of optical sensors because of their ability to form both coordination and hydrogen bonds, making them suitable for such applications (Jindal & Kaur, 2021).

Medicinal Chemistry Applications

Pyrimidine derivatives, including N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, are known for their significant biological and medicinal applications. Various studies have documented the pharmacological effects of pyrimidine derivatives, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties (Rashid et al., 2021; Chiriapkin, 2022). These compounds are extensively used in the development of biologically active compounds due to their wide range of pharmacological activities, and their structure-activity relationships are systematically analyzed to design compounds with desired pharmacological properties (JeelanBasha & Goudgaon, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQHIDKPCIGMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615104 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

57357-98-9 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)